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Compound of Interest

Compound Name: DMT-locMeC(bz) phosphoramidite

Cat. No.: B8258470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the choice of

chemical modifications is paramount to achieving desired levels of stability, binding affinity, and

biological activity. This guide provides a comprehensive benchmark of DMT-locMeC(bz), a

locked nucleic acid (LNA) analog of 5-methylcytosine, against other prominent nucleic acid

analogs. The data presented herein is curated from peer-reviewed studies to facilitate an

objective comparison for researchers designing next-generation oligonucleotides.

DMT-locMeC(bz) is a phosphoramidite used in oligonucleotide synthesis, featuring a locked 5-

methylcytosine nucleobase. The "DMT" (dimethoxytrityl) group is a 5'-hydroxyl protecting group

standard in solid-phase synthesis, while the "bz" (benzoyl) group protects the exocyclic amine

of cytosine. The core of this analog is the "locMeC" or locked 5-methylcytosine, which belongs

to the class of Locked Nucleic Acids (LNAs). LNAs contain a methylene bridge connecting the

2'-oxygen and the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation.

This pre-organized structure leads to significant enhancements in the biophysical properties of

oligonucleotides.

Performance Comparison of Nucleic Acid Analogs
The following tables summarize the key performance characteristics of DMT-locMeC(bz) (as a

representative LNA) and other widely used nucleic acid analogs.

Table 1: Thermal Stability
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Enhanced thermal stability, measured by the change in melting temperature (ΔTm), is a critical

attribute for applications requiring high hybridization stringency.

Nucleic Acid
Analog

Modification Type
ΔTm per
Modification (°C)

Reference

DMT-locMeC(bz)

(LNA)

2'-O,4'-C-methylene

bridge
+3 to +8 [1]

2'-O-Methyl (2'-OME)
2'-hydroxyl

modification
+1.0 to +1.5 [2]

2'-O-Methoxyethyl (2'-

MOE)

2'-hydroxyl

modification
+1.5 to +2.0 [3]

Constrained Ethyl

(cEt)

2',4'-constrained ethyl

bridge
LNA-like (high) [4]

Peptide Nucleic Acid

(PNA)
Polyamide backbone

High, sequence-

dependent
[1]

Table 2: Nuclease Resistance

Improving resistance to cellular nucleases is essential for increasing the in vivo half-life of

oligonucleotide therapeutics.
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Nucleic Acid
Analog

Nuclease
Resistance

Key Features Reference

DMT-locMeC(bz)

(LNA)
High

Methylene bridge

protects against endo-

and exonucleases.

[5][6]

2'-O-Methyl (2'-OME) Moderate

2'-modification

provides steric

hindrance to

nucleases.

[2]

2'-O-Methoxyethyl (2'-

MOE)
High

Bulky 2'-substituent

offers significant

nuclease protection.

[3]

Constrained Ethyl

(cEt)
Very High

Constrained ethyl

bridge provides

excellent nuclease

stability.

[4]

Peptide Nucleic Acid

(PNA)
Very High

Non-natural peptide

backbone is not

recognized by

nucleases.

[1]

Phosphorothioate

(PS)
High

Sulfur substitution in

the phosphate

backbone inhibits

nuclease activity.

[2]

Table 3: Binding Affinity

High binding affinity, often quantified by the dissociation constant (Kd), is crucial for target

engagement and potency.
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Nucleic Acid
Analog

Binding Affinity (to
complementary
RNA)

General Impact on
Kd

Reference

DMT-locMeC(bz)

(LNA)
Very High

Significantly

decreases Kd (higher

affinity).

[7][8]

2'-O-Methyl (2'-OME) High Decreases Kd. [2]

2'-O-Methoxyethyl (2'-

MOE)
Very High

Substantially

decreases Kd.
[2]

Constrained Ethyl

(cEt)
LNA-like (Very High)

Significantly

decreases Kd.
[4]

Peptide Nucleic Acid

(PNA)
Very High

Forms very stable

duplexes, leading to

very low Kd.

[1]

Experimental Protocols
Detailed methodologies are essential for the accurate benchmarking of nucleic acid analogs.

Below are summaries of key experimental protocols.

Thermal Stability (Tm) Determination
Thermal melting studies are performed to determine the melting temperature (Tm) of

oligonucleotide duplexes, which is a direct measure of their thermal stability.

Principle: The absorbance of UV light at 260 nm by a nucleic acid solution increases as a

double-stranded duplex melts into single strands (hyperchromic effect). The Tm is the

temperature at which 50% of the duplexes are dissociated.

Methodology:

Oligonucleotides are annealed with their complementary DNA or RNA strands in a

buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
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The absorbance at 260 nm is monitored as the temperature is increased at a controlled

rate (e.g., 1 °C/minute).

The melting curve (absorbance vs. temperature) is plotted, and the Tm is determined from

the first derivative of this curve.

Sample Preparation

Measurement Data Analysis

Oligonucleotide
(with analog)

AnnealingComplementary
DNA/RNA

Annealing Buffer

UV-Vis Spectrophotometer
with Temp Control

Place Sample Temperature Ramp
(e.g., 1°C/min) Monitor A260 Generate Melting Curve

(A260 vs. Temp)
Data Input Calculate 1st Derivative Determine Tm

Click to download full resolution via product page

Workflow for Thermal Stability (Tm) Determination.

Nuclease Resistance Assay
Nuclease resistance assays evaluate the stability of oligonucleotides in the presence of

nucleases, mimicking the biological environment.

Principle: Oligonucleotides are incubated with nucleases (e.g., in serum or with specific

exonucleases), and the degradation of the full-length oligonucleotide is monitored over time.

Methodology:

The modified oligonucleotide is incubated in a solution containing a nuclease source (e.g.,

50% fetal bovine serum or a purified 3'-exonuclease) at 37°C.

Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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The reaction is quenched (e.g., by adding EDTA or heating).

The samples are analyzed by gel electrophoresis (e.g., denaturing PAGE) to separate the

intact oligonucleotide from degraded fragments.

The percentage of intact oligonucleotide is quantified by densitometry, and the half-life

(t1/2) is calculated.

Incubation

Time-Course Sampling Analysis
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Workflow for Nuclease Resistance Assay.

Binding Affinity Measurement
Various techniques can be employed to measure the binding affinity of an oligonucleotide to its

target. Isothermal Titration Calorimetry (ITC) is a gold-standard method that directly measures

the heat change upon binding.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (e.g.,

the oligonucleotide) to a macromolecule (e.g., the target RNA). This allows for the

determination of the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and

ΔS) of the interaction.

Methodology:

The target macromolecule is placed in the sample cell of the calorimeter.

The modified oligonucleotide is loaded into a syringe.
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The oligonucleotide is titrated into the sample cell in small, sequential injections.

The heat change associated with each injection is measured.

The data are plotted as heat change per injection versus the molar ratio of ligand to

macromolecule.

The resulting binding isotherm is fitted to a binding model to determine the thermodynamic

parameters, including the Kd.
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Workflow for Binding Affinity Measurement using ITC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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